molecular formula C19H31ClO B8639389 4-Dodecyloxybenzyl chloride

4-Dodecyloxybenzyl chloride

Cat. No. B8639389
M. Wt: 310.9 g/mol
InChI Key: RALHILXHPCKMOX-UHFFFAOYSA-N
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Patent
US07671033B2

Procedure details

This one was synthesized following the same general procedure as that for the preparation of 4-dodecyloxybenzyl chloride; thionyl chloride (7.45 g, 63.1 mmol), 4-tetradecyloxybenzyl alcohol (18.4 g, 57.4 mmol), CH2Cl2 (150 mL). 16.28 g (84%) white solid which decomposes upon melting.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.45 g
Type
reactant
Reaction Step Two
Name
4-tetradecyloxybenzyl alcohol
Quantity
18.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
white solid
Quantity
16.28 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][Cl:19])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].S(Cl)(Cl)=O.[CH2:26](OC1C=CC(CO)=CC=1)[CH2:27]CCCCCCCCCCCC>C(Cl)Cl>[CH2:1]([O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][Cl:19])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(CCl)C=C1
Step Two
Name
Quantity
7.45 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
4-tetradecyloxybenzyl alcohol
Quantity
18.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(CO)C=C1
Step Four
Name
white solid
Quantity
16.28 g
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This one was synthesized

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.